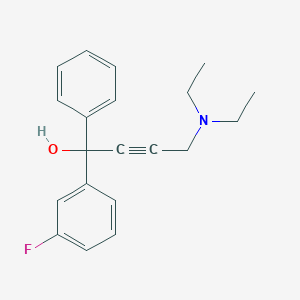
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol is a complex organic compound with a unique structure that includes a diethylamino group, a fluorophenyl group, and a phenylbutynol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol typically involves multi-step organic reactions. One common method involves the alkylation of a phenylacetylene derivative with a diethylamino group, followed by the introduction of a fluorophenyl group through a substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of target proteins and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diethylamino)-1-phenylbut-2-yn-1-ol: Lacks the fluorophenyl group, which may affect its reactivity and interactions.
4-(Dimethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol: Contains a dimethylamino group instead of a diethylamino group, potentially altering its chemical properties.
Uniqueness
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol is unique due to the presence of both the diethylamino and fluorophenyl groups, which confer specific chemical and biological properties that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C20H22FNO |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
4-(diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol |
InChI |
InChI=1S/C20H22FNO/c1-3-22(4-2)15-9-14-20(23,17-10-6-5-7-11-17)18-12-8-13-19(21)16-18/h5-8,10-13,16,23H,3-4,15H2,1-2H3 |
InChI-Schlüssel |
AMRGNGVPYMRCEU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC(=CC=C2)F)O |
Kanonische SMILES |
CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC(=CC=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















